molecular formula C10H20O2 B8676336 6-Ethoxy-6-methylheptan-2-one CAS No. 51079-72-2

6-Ethoxy-6-methylheptan-2-one

Cat. No.: B8676336
CAS No.: 51079-72-2
M. Wt: 172.26 g/mol
InChI Key: ZERAZAPSTDIZGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethoxy-6-methylheptan-2-one (CAS No. 52406-50-5) is a branched-chain ketone featuring an ethoxy (-OCH₂CH₃) and a methyl (-CH₃) substituent at the 6-position of a heptan-2-one backbone. This structure confers unique physicochemical properties, such as moderate polarity due to the ketone and ether functionalities, and increased lipophilicity compared to shorter-chain analogs.

Properties

CAS No.

51079-72-2

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

6-ethoxy-6-methylheptan-2-one

InChI

InChI=1S/C10H20O2/c1-5-12-10(3,4)8-6-7-9(2)11/h5-8H2,1-4H3

InChI Key

ZERAZAPSTDIZGP-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)(C)CCCC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: 6-Methoxy-6-methylheptan-2-one

The closest structural analog is 6-Methoxy-6-methylheptan-2-one , which substitutes the ethoxy group with a methoxy (-OCH₃) moiety. Key differences include:

Property 6-Ethoxy-6-methylheptan-2-one 6-Methoxy-6-methylheptan-2-one
Substituent Ethoxy (-OCH₂CH₃) Methoxy (-OCH₃)
Molecular Formula C₁₀H₂₀O₂ (inferred) C₉H₁₈O₂ (inferred)
Boiling Point Higher (due to larger ethoxy group) Lower (shorter alkoxy chain)
Lipophilicity (logP) Likely higher Likely lower
Synthesis Ethoxylation of 6-methylheptan-2-one Methoxylation of 6-methylheptan-2-one

The ethoxy derivative’s longer alkyl chain enhances steric hindrance and reduces water solubility compared to the methoxy analog. This difference may influence reactivity in nucleophilic reactions or metabolic pathways .

Functional Group Variations: 4-Methoxy-6-[(E)-2-phenylethenyl]-2H-pyran-2-one

This compound (CAS 15345-89-8) shares a methoxy group but differs structurally as a cyclic pyranone with a conjugated ethenyl-phenyl moiety. Unlike the linear heptan-2-one backbone of this compound, its cyclic structure and extended conjugation likely result in:

  • Higher rigidity and planarity, affecting intermolecular interactions.
  • UV absorption due to the aromatic system, unlike the aliphatic target compound.

Chlorinated Cyclic Compounds

Hexachlorocyclohexanes and endosulfan derivatives (e.g., CAS 115-29-7, 1031-07-8) from –4 are structurally unrelated, featuring chlorinated cyclohexane or dioxathiepin rings. These compounds exhibit:

  • High environmental persistence and toxicity.
  • Radically different applications (e.g., pesticides) compared to the non-halogenated, oxygenated target compound.

Research Findings and Data Gaps

While the evidence confirms the existence of this compound and its methoxy analog, detailed experimental data (e.g., spectroscopic profiles, thermodynamic properties) are absent. Further studies are needed to:

  • Quantify solubility, vapor pressure, and reactivity.
  • Explore biological activity or industrial applications.
  • Compare synthetic routes (e.g., efficiency of alkoxylation methods).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.